2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine

Catalog No.
S15771000
CAS No.
143771-34-0
M.F
C30H21N
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine

CAS Number

143771-34-0

Product Name

2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine

IUPAC Name

2,4,5-triphenyl-5H-indeno[1,2-b]pyridine

Molecular Formula

C30H21N

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C30H21N/c1-4-12-21(13-5-1)26-20-27(22-14-6-2-7-15-22)31-30-25-19-11-10-18-24(25)28(29(26)30)23-16-8-3-9-17-23/h1-20,28H

InChI Key

PBSBILPZHBYSBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6

2,4,5-Triphenyl-5H-indeno[1,2-b]pyridine is a complex organic compound characterized by its unique structure, which consists of an indeno[1,2-b]pyridine core substituted with three phenyl groups. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The molecular formula of 2,4,5-Triphenyl-5H-indeno[1,2-b]pyridine is C24H19NC_{24}H_{19}N, and it has a molecular weight of approximately 335.42 g/mol. The compound features a fused bicyclic structure that contributes to its chemical properties and reactivity.

Typical of compounds with aromatic systems. Notable reactions include:

  • Oxidation: The compound can be oxidized to form various oxides, which may alter its biological activity and stability.
  • Electrophilic Substitution: Due to the presence of multiple phenyl groups, electrophilic aromatic substitution reactions are likely to occur at the less hindered positions on the aromatic rings.
  • Nucleophilic Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic reactions, potentially leading to the formation of new derivatives.

Research indicates that derivatives of indeno[1,2-b]pyridine compounds exhibit significant biological activities, including:

  • Antiproliferative Effects: Certain derivatives have shown to inhibit the proliferation of cancer cell lines such as PC-3 and LNCaP. For instance, specific substitutions on the indeno nucleus have been linked to enhanced antiproliferative activity due to their ability to inhibit matrix metalloproteinase 9 (MMP9), which is involved in cancer metastasis .
  • Topoisomerase Inhibition: Some studies have reported that related compounds act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair, making them potential candidates for anticancer therapies .

The synthesis of 2,4,5-Triphenyl-5H-indeno[1,2-b]pyridine can be achieved through various methods:

  • Multicomponent Reactions: A common approach involves the reaction of aromatic aldehydes with malononitrile and indanone in the presence of catalysts like ammonium acetate and acetic acid. This method allows for the efficient formation of the desired compound while introducing functional groups that enhance biological activity .
  • Cyclization Reactions: Cyclization strategies can also be employed where appropriate precursors undergo cyclization under specific conditions to yield the indeno-pyridine framework.
  • Functional Group Modifications: Post-synthetic modifications can introduce or alter substituents on the phenyl groups or pyridine ring to tailor biological activity.

2,4,5-Triphenyl-5H-indeno[1,2-b]pyridine and its derivatives have potential applications in:

  • Pharmaceuticals: Given their antiproliferative and topoisomerase inhibitory activities, these compounds are being investigated as potential anticancer agents.
  • Material Science: The unique structural properties may lend themselves to applications in organic electronics or photonic devices.

Interaction studies involving 2,4,5-Triphenyl-5H-indeno[1,2-b]pyridine focus on its binding affinity with various biological targets:

  • Protein Binding: Assessing how these compounds interact with proteins involved in cancer progression can provide insights into their mechanism of action.
  • Cellular Uptake: Studies on how well these compounds are absorbed by cells could inform their efficacy as therapeutic agents.

Several similar compounds exhibit comparable structures and biological activities. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4-Diphenyl-5H-indeno[1,2-b]pyridineContains two phenyl groups instead of threeMay show different biological activity profiles
2-Amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridineSubstituted at position 4 with amino groupEnhanced antiproliferative properties
6-Hydroxy-2,4-diphenylpyridineHydroxylated pyridine derivativePotentially increased solubility and bioactivity

These compounds share structural similarities but differ in their substituents and resulting biological activities. The unique arrangement of phenyl groups in 2,4,5-Triphenyl-5H-indeno[1,2-b]pyridine contributes significantly to its distinct properties compared to these similar compounds.

XLogP3

7.3

Hydrogen Bond Acceptor Count

1

Exact Mass

395.167399674 g/mol

Monoisotopic Mass

395.167399674 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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